5-Iodo-2-methoxybenzoic acid
Overview
Description
5-Iodo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by an iodine atom and a methoxy group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxybenzoic acid typically involves the iodination of 2-methoxybenzoic acid. One common method includes the reaction of 2-methoxybenzoic acid with iodine in the presence of an oxidizing agent such as periodic acid and an acid catalyst . Another method involves the use of N-iodosuccinimide as the iodinating agent in the presence of a gold catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Scientific Research Applications
Chemistry: 5-Iodo-2-methoxybenzoic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used in the synthesis of compounds with potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial effects .
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Iodo-5-methoxybenzoic acid
- 2-Methoxybenzoic acid
- 5-Iodo-2-hydroxybenzoic acid
Comparison: 5-Iodo-2-methoxybenzoic acid is unique due to the presence of both an iodine atom and a methoxy group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to 2-Iodo-5-methoxybenzoic acid, the position of the substituents affects the reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
5-iodo-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEBPHMWZVPXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399155 | |
Record name | 5-iodo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-00-7 | |
Record name | 5-iodo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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